molecular formula C24H33Cl2N9O8 B13727402 PARP Inhibitor IX, EB-47

PARP Inhibitor IX, EB-47

Cat. No.: B13727402
M. Wt: 646.5 g/mol
InChI Key: VFVHCDPBBRNWSH-IGYGYEGOSA-N
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Description

PARP Inhibitor IX, EB-47 is a cell-permeable, adenosine-substituted, isoindolinone compound that acts as a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It has an IC50 value of 45 nM, indicating its high potency. This compound is primarily used in cell structure applications and has shown cytoprotective effects against oxidative damage in cells and in vivo models of reperfusion injury and inflammation .

Chemical Reactions Analysis

PARP Inhibitor IX, EB-47 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly documented.

    Reduction: Similar to oxidation, reduction reactions can occur, but specific details are proprietary.

    Substitution: The adenosine substitution in the isoindolinone framework is a key reaction in its synthesis.

Common reagents and conditions used in these reactions are not extensively documented in public sources. The major products formed from these reactions are typically derivatives of the original compound with slight modifications to its structure .

Scientific Research Applications

PARP Inhibitor IX, EB-47 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of PARP-1 and its effects on various biochemical pathways.

    Biology: Employed in cell structure applications to understand the role of PARP-1 in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage, reperfusion injury, and inflammation.

    Industry: Utilized in the development of new therapeutic agents targeting PARP-1 .

Mechanism of Action

PARP Inhibitor IX, EB-47 exerts its effects by inhibiting the activity of PARP-1. PARP-1 is an enzyme involved in the repair of DNA single-strand breaks. When activated by DNA damage, PARP-1 adds branched poly (ADP-ribose) chains to facilitate the recruitment of other repair proteins. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to cell death in cells with defective DNA repair mechanisms, such as those with BRCA mutations .

Comparison with Similar Compounds

PARP Inhibitor IX, EB-47 is unique due to its high potency and specific inhibition of PARP-1. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.

Properties

Molecular Formula

C24H33Cl2N9O8

Molecular Weight

646.5 g/mol

IUPAC Name

2-[4-[(3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrate;dihydrochloride

InChI

InChI=1S/C24H27N9O6.2ClH.2H2O/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H;2*1H2/t17-,18+,19?,24+;;;;/m1..../s1

InChI Key

VFVHCDPBBRNWSH-IGYGYEGOSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl

Origin of Product

United States

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